Comprehensive Physicochemical Profiling of 5,5-Dimethylbarbituric Acid: pKa, Aqueous Solubility, and Thermodynamic Behavior
Comprehensive Physicochemical Profiling of 5,5-Dimethylbarbituric Acid: pKa, Aqueous Solubility, and Thermodynamic Behavior
Executive Summary
As a Senior Application Scientist, I present this technical whitepaper to elucidate the physicochemical properties of 5,5-dimethylbarbituric acid (5,5-DMBA). For researchers in drug development, supramolecular chemistry, and computational modeling, understanding the precise ionization behavior (pKa) and aqueous solubility of pyrimidinetrione derivatives is non-negotiable. This guide deconstructs the structural mechanisms driving 5,5-DMBA's physical properties, provides validated thermodynamic data, and establishes rigorous, self-validating experimental protocols for laboratory replication.
Structural & Mechanistic Insights: The pKa Shift
Barbituric acid derivatives are foundational scaffolds in medicinal chemistry. Unsubstituted barbituric acid is highly acidic (pKa ~4.0) due to the active methylene group at the C5 position, which readily enolizes to form a highly resonance-stabilized anion.
However, 5,5-DMBA features di-substitution at the C5 position with two methyl groups. This steric and electronic modification completely blocks C5-enolization. Consequently, deprotonation is forced to occur at the imide nitrogens (N1 or N3). This shift in the ionization mechanism results in a significantly higher measured pKa of 8.51 (1[1]). Fragment-based computational predictions often fail to account for this properly, estimating values around 7.90 to 7.95, which highlights the necessity of empirical validation for sterically hindered pyrimidinetriones (2[2], 1[1]).
Figure 1: Mechanistic divergence in ionization between 5,5-DMBA and unsubstituted barbituric acid.
Physicochemical & Thermodynamic Profile
The thermodynamic stability of 5,5-DMBA dictates its solubility and formulation potential. Single-crystal X-ray diffraction (SCXRD) reveals a robust three-dimensional network driven by N−H···O═C hydrogen bonds (3[3]).
Table 1: Physicochemical & Thermodynamic Properties of 5,5-DMBA
| Property | Value | Experimental Context |
| Molecular Formula | C₆H₈N₂O₃ | - |
| Molecular Weight | 156.14 g/mol | - |
| Melting Point | 277–280 °C | Indicates high crystal lattice energy (4[4]). |
| pKa (Measured) | 8.51 | Potentiometric titration via N-deprotonation[1]. |
| pKa (Predicted) | 7.90 ± 0.10 | Computationally estimated[2]. |
| Aqueous Solubility | 2.829 g/L (at 25 °C) | Shake-flask equilibrium[2]. |
| Enthalpy of Sublimation (ΔsubH) | 115.8 ± 0.5 kJ/mol | Derived from static bomb calorimetry[3]. |
| Gas-Phase Formation Enthalpy | -590.6 ± 2.3 kJ/mol | Validated via G3-level DFT calculations[3]. |
Aqueous Solubility Profile
The aqueous solubility of 5,5-DMBA is fundamentally tied to its crystal lattice energy, reflected by its high melting point of 277–280 °C[4]. Overcoming this lattice energy requires significant solvation energy. At 25 °C, the intrinsic aqueous solubility is 2.829 g/L[2].
Because the pKa is 8.51, the compound exists almost entirely in its neutral, unionized form in standard physiological environments (pH 1.2 to 7.4). Significant solubility enhancement via ionization only occurs in alkaline conditions (pH > 8.5), following the Henderson-Hasselbalch relationship.
Experimental Methodologies
Protocol 1: High-Precision Potentiometric Titration for pKa Determination
-
Step 1: Solvent Preparation. Boil and cool deionized water under an argon stream to remove dissolved CO₂.
-
Step 2: Sample Dissolution. Dissolve 5,5-DMBA to a concentration of 1 mM in a 0.15 M KCl background electrolyte solution to maintain constant ionic strength.
-
Step 3: Titrant Standardization. Standardize 0.1 M KOH using potassium hydrogen phthalate (KHP).
-
Step 4: Titration. Titrate the solution from pH 3.0 to 11.0 using a high-precision automated titrator.
-
Causality & Self-Validation: Why use argon purging? CO₂ dissolves in water to form carbonic acid, which acts as a competing weak acid. In high-precision potentiometry, this introduces a systematic error in the inflection point. Purging ensures the measured pKa is strictly that of the 5,5-DMBA imide proton. To self-validate, perform a reverse titration (pH 11.0 to 3.0) with 0.1 M HCl. Hysteresis between the forward and reverse curves indicates non-equilibrium conditions or electrode fouling.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
-
Step 1: Saturation. Add excess 5,5-DMBA solid to a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) in a sealed borosilicate glass vial.
-
Step 2: Equilibration. Submerge the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C for 72 hours.
-
Step 3: Phase Separation. Ultracentrifuge the suspension at 15,000 rpm for 15 minutes to pellet all microcrystals.
-
Step 4: Quantification. Dilute the supernatant and analyze via HPLC-UV at the compound's λ_max.
-
Causality & Self-Validation: Why a 72-hour incubation? Shaking ensures the system overcomes metastable supersaturation, reaching true thermodynamic equilibrium. To self-validate the system, extract the remaining solid phase post-centrifugation and analyze it via X-Ray Powder Diffraction (XRPD). This verifies that the original anhydrous crystal lattice has not transformed into a hydrate pseudopolymorph during the aqueous incubation.
Figure 2: Self-validating shake-flask workflow for thermodynamic aqueous solubility determination.
Computational Validation
Modern drug development heavily relies on computational predictions, yet barbiturate derivatives often expose the limitations of fragment-based models. To resolve thermochemical discrepancies, Density Functional Theory (DFT) and G3-level calculations are employed. These advanced models accurately predict the gas-phase formation enthalpy (−590.6 ± 2.3 kJ/mol) and align with the experimentally derived sublimation enthalpy (115.8 ± 0.5 kJ/mol) within a 2–3% margin of error (3[3]). This highlights the necessity of combining high-level quantum mechanical modeling with empirical validation to fully map the physicochemical profile of 5,5-DMBA.
